

Application of Ethyl 4-bromothiazole-5-carboxylate in the Synthesis of Advanced Agrochemicals

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Compound of Interest

Compound Name: Ethyl 4-bromothiazole-5-carboxylate

Cat. No.: B140760

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Introduction:

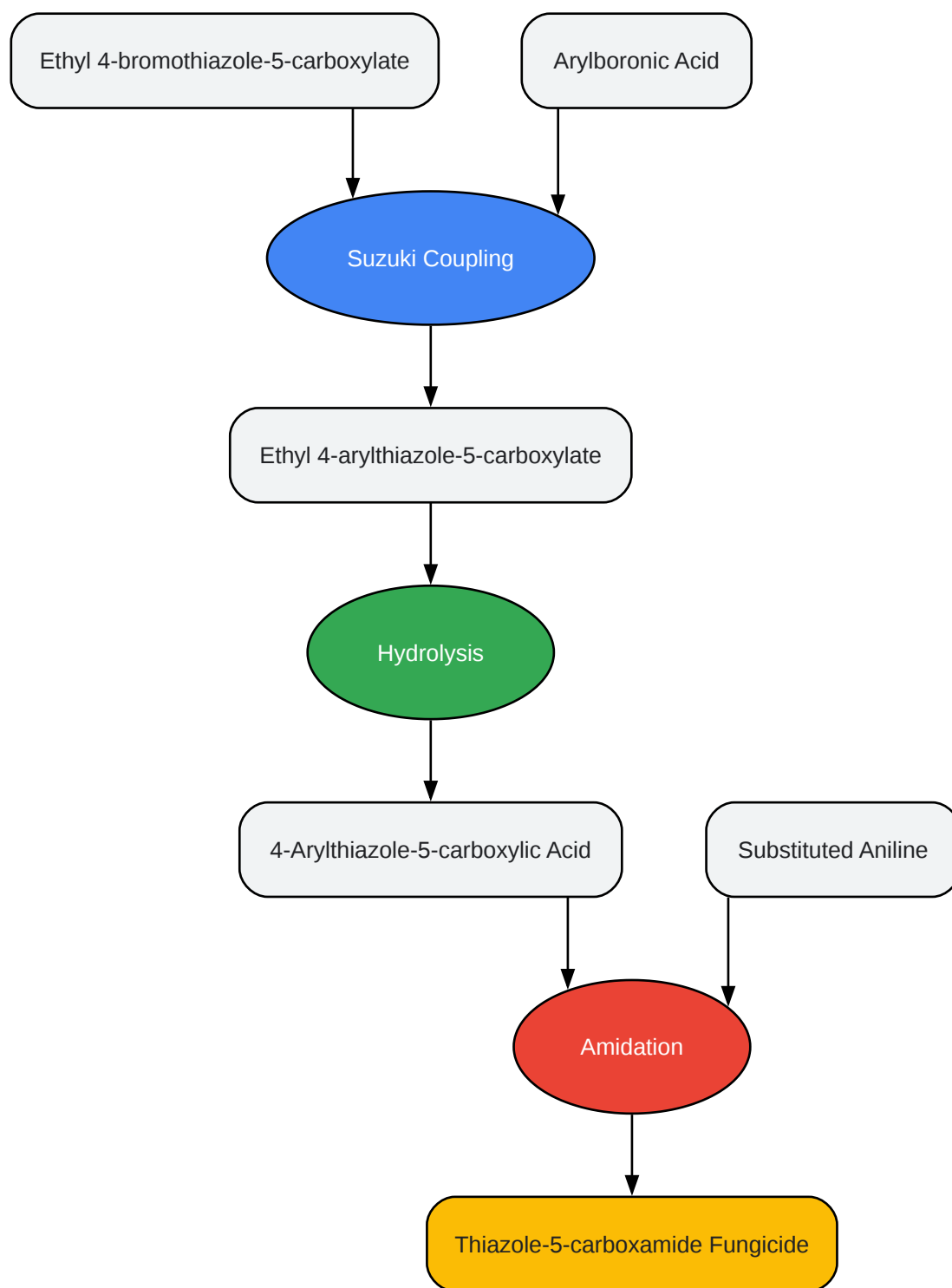
Ethyl 4-bromothiazole-5-carboxylate is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. The thiazole core is a prominent scaffold in a variety of biologically active compounds, including fungicides, herbicides, and insecticides.[1][2] The presence of a bromine atom at the 4-position and an ethyl ester at the 5-position of the thiazole ring offers strategic advantages for chemical modification. The bromine atom serves as a handle for introducing diverse substituents through cross-coupling reactions, while the ester group can be readily converted to an amide, a common toxophore in many successful agrochemicals. This application note will detail the synthetic utility of **ethyl 4-bromothiazole-5-carboxylate** in the preparation of potent thiazole-5-carboxamide fungicides, provide exemplary experimental protocols, and present relevant data in a structured format.

Key Application: Synthesis of Thiazole-5-Carboxamide Fungicides

Thiazole-5-carboxamide derivatives have emerged as a promising class of fungicides, exhibiting high efficacy against a range of plant pathogens.[1][3] Notably, compounds within this class have shown activity comparable to or exceeding that of commercial standards like

Thifluzamide.[3] The general structure of these fungicides consists of a central thiazole-5-carboxamide core with various substituents on the thiazole ring and the amide nitrogen. **Ethyl 4-bromothiazole-5-carboxylate** is an ideal starting material for the synthesis of these compounds, allowing for the introduction of a desired aryl or heteroaryl group at the 4-position via Suzuki coupling, followed by amidation.

Logical Workflow for Synthesis:



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Figure 1: Synthetic workflow for thiazole-5-carboxamide fungicides.

Experimental Protocols

1. Synthesis of Ethyl 4-(2-chlorophenyl)thiazole-5-carboxylate (Suzuki Coupling)

This protocol describes a representative Suzuki coupling reaction to introduce an aryl group at the 4-position of the thiazole ring.

- Materials:
 - **Ethyl 4-bromothiazole-5-carboxylate** (1.0 eq)
 - 2-Chlorophenylboronic acid (1.2 eq)
 - Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 0.02 eq)
 - Triphenylphosphine (PPh_3 , 0.08 eq)
 - Potassium carbonate (K_2CO_3 , 2.0 eq)
 - Toluene/Water (4:1 mixture)
- Procedure:
 - To a flame-dried round-bottom flask, add **ethyl 4-bromothiazole-5-carboxylate**, 2-chlorophenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
 - Evacuate and backfill the flask with argon or nitrogen three times.
 - Add the degassed toluene/water solvent mixture via syringe.
 - Heat the reaction mixture to 90 °C and stir for 12-16 hours.
 - Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
 - Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
 - Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

- Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate).

2. Synthesis of 4-(2-chlorophenyl)thiazole-5-carboxylic Acid (Hydrolysis)

- Materials:
 - Ethyl 4-(2-chlorophenyl)thiazole-5-carboxylate (1.0 eq)
 - Lithium hydroxide (LiOH, 2.0 eq)
 - Tetrahydrofuran (THF)/Water (1:1 mixture)
- Procedure:
 - Dissolve ethyl 4-(2-chlorophenyl)thiazole-5-carboxylate in the THF/water mixture.
 - Add lithium hydroxide and stir the mixture at room temperature for 4-6 hours.
 - Monitor the reaction by TLC until the starting material is consumed.
 - Acidify the reaction mixture to pH 2-3 with 1M HCl.
 - Extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

3. Synthesis of N-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(2-chlorophenyl)thiazole-5-carboxamide (Amidation)

This final step forms the active fungicidal molecule.

- Materials:
 - 4-(2-chlorophenyl)thiazole-5-carboxylic acid (1.0 eq)
 - 2,6-Dichloro-4-(trifluoromethyl)aniline (1.0 eq)

- (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq)
- N,N-Diisopropylethylamine (DIPEA, 3.0 eq)
- Anhydrous Dichloromethane (DCM)
- Procedure:
 - To a solution of 4-(2-chlorophenyl)thiazole-5-carboxylic acid in anhydrous DCM, add 2,6-dichloro-4-(trifluoromethyl)aniline and DIPEA.
 - Cool the mixture to 0 °C and add the BOP reagent portion-wise.
 - Allow the reaction to warm to room temperature and stir for 8-12 hours.
 - Monitor the reaction by TLC.
 - Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate.
 - Purify the crude product by recrystallization or column chromatography to obtain the final thiazole-5-carboxamide fungicide.

Data Presentation

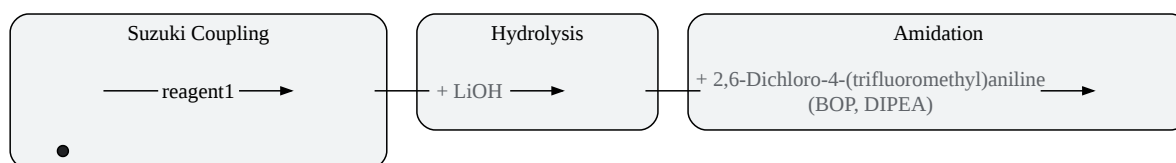
Table 1: Reaction Parameters and Yields for the Synthesis of a Representative Thiazole-5-carboxamide Fungicide

Step	Reaction	Key Reagents	Solvent	Temp. (°C)	Time (h)	Yield (%)	Purity (%)
1	Suzuki Coupling	Pd(OAc) ₂ , PPh ₃ , K ₂ CO ₃	Toluene/H ₂ O	90	14	85	>95 (by HPLC)
2	Hydrolysis	LiOH	THF/H ₂ O	RT	5	92	>98 (by HPLC)
3	Amidation	BOP, DIPEA	DCM	RT	10	78	>99 (by HPLC)

Table 2: Fungicidal Activity of a Representative Thiazole-5-carboxamide Derivative

Pathogen	Disease	EC ₅₀ (mg/L)[3]
Rhizoctonia solani	Rice Sheath Blight	1.28
Erysiphe graminis	Powdery Mildew	>90% inhibition at 500 mg/L[1]
Puccinia sorghi	Corn Rust	90% control at 500 mg/L[1]
Phytophthora capsici	Phytophthora Blight	>90% inhibition at 25 mg/L[1]

Visualization of the Synthetic Pathway

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